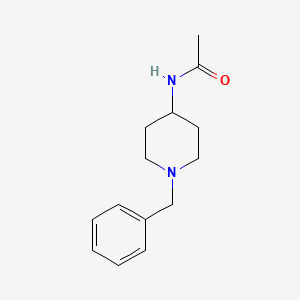

N-(1-benzylpiperidin-4-yl)acetamide

Übersicht

Beschreibung

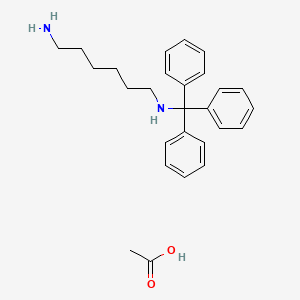

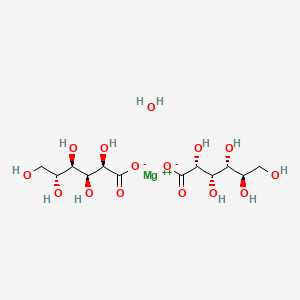

“N-(1-benzylpiperidin-4-yl)acetamide” is a synthetic compound that belongs to the class of piperidine derivatives . It has a molecular formula of C14H20N2O .

Synthesis Analysis

The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for their binding properties for sigma1 and sigma2 receptors .Molecular Structure Analysis

The compound has crystallized with four crystallographically unique molecules in the asymmetric unit. Each molecule has a very similar conformation and an analysis of the structure shows that although all four unique molecules overlay very well there is no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C 2/ c .Chemical Reactions Analysis

As part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects, the starting material title compound was synthesized .Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 232.157563266 g/mol . The topological polar surface area of the compound is 32.3 Ų .Wissenschaftliche Forschungsanwendungen

Receptor Binding Properties

N-(1-benzylpiperidin-4-yl)arylacetamides, including N-(1-benzylpiperidin-4-yl)acetamide, have been synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds generally show higher affinity for σ1 receptors compared to σ2 receptors. The alteration of the phenyl ring in these compounds does not significantly affect σ1 receptor affinity, but changes in the aromatic ring can lead to a loss in affinity for these receptors (Huang, Hammond, Wu, & Mach, 2001).

Antitumor Activity

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, similar to N-(1-benzylpiperidin-4-yl)acetamide, have been synthesized and shown potential antitumor activities. Specifically, certain derivatives displayed considerable anticancer activity against some cancer cell lines, indicating a potential role in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Research on acetamide derivatives, closely related to N-(1-benzylpiperidin-4-yl)acetamide, shows potential analgesic activities. These compounds have been investigated for their effects against various types of pain, indicating their potential use in pain management (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Enzyme Inhibition

Some N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These findings suggest potential applications in the treatment of diseases where these enzymes play a critical role (Khalid et al., 2014).

Acetylcholinesterase Inhibition

N-(1-benzylpiperidin-4-yl)acetamide derivatives have been designed and evaluated as new acetylcholinesterase inhibitors, which could be considered for Alzheimer's disease therapeutics. These derivatives, including the most potent compound 4m, showed high AChE inhibitory activity and selectivity (Razavi et al., 2013).

Photovoltaic Efficiency Modeling

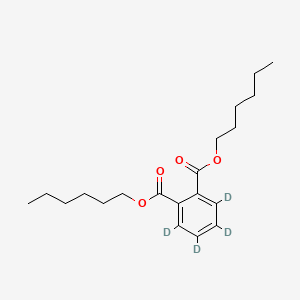

Benzothiazolinone acetamide analogs, structurally related to N-(1-benzylpiperidin-4-yl)acetamide, have been studied for their photochemical and thermochemical properties. This research indicates their potential use in dye-sensitized solar cells (DSSCs) and their ability to act as photosensitizers due to their good light harvesting efficiency (Mary et al., 2020).

Anticonvulsant Activity

A study on benzofuran-acetamide scaffold, related to N-(1-benzylpiperidin-4-yl)acetamide, revealed its potential as an anticonvulsant agent. The synthesized compounds showed significant anticonvulsant activity, comparable to known drugs, suggesting their utility in treating seizure disorders (Shakya et al., 2016).

Safety And Hazards

The compound should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, spray. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, hot surfaces .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKZVCOKJFOTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505380 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)acetamide | |

CAS RN |

50534-23-1 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(1-benzylpiperidin-4-yl)acetamide interact with acetylcholinesterase and what are the potential downstream effects of this interaction?

A1: N-(1-benzylpiperidin-4-yl)acetamide, a 4-hydroxycoumarin derivative, exhibits potent inhibitory activity against acetylcholinesterase (AChE) []. The compound displays an IC50 value of 1.2 µM against eelAChE, indicating strong binding affinity. Docking studies suggest that the benzylpiperidine moiety of the molecule forms a pi-cation interaction with Phe330, a residue crucial for ligand recognition and trafficking within the enzyme's active site []. Additionally, the coumarin moiety interacts with Trp279 through pi-pi stacking, further stabilizing the complex and contributing to the inhibitory potency []. By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This increase in acetylcholine can potentially improve cognitive function, making this compound of interest for exploring potential therapeutic applications in Alzheimer's disease.

Q2: What is known about the structure-activity relationship (SAR) of N-(1-benzylpiperidin-4-yl)acetamide and how do structural modifications impact its activity and selectivity?

A2: While the provided abstract doesn't delve into specific SAR details for N-(1-benzylpiperidin-4-yl)acetamide beyond its interaction with Phe330 and Trp279, it highlights that this compound, designed as part of a series of 4-hydroxycoumarin derivatives, displayed the most potent AChE inhibitory activity among the tested compounds []. This suggests that the benzylpiperidine and coumarin moieties are important for its activity. Further research exploring modifications to these groups (e.g., varying substituents on the benzyl ring, altering the length of the alkyl chain linking the piperidine and acetamide groups) could provide valuable insights into the SAR and guide the development of even more potent and selective AChE inhibitors. Investigating the selectivity profile of this compound against other cholinesterases, like butyrylcholinesterase (BChE), is crucial for minimizing potential side effects and achieving a more targeted therapeutic approach.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)